Cyclododecanol (CAS 1724-39-6) is a 12-membered macrocyclic secondary alcohol characterized by a high melting point (76–79 °C) and extreme hydrophobicity [1]. In industrial and procurement contexts, it is primarily utilized as a critical intermediate in the synthesis of laurolactam for Nylon 12 production, as well as a specialized phase-change material (PCM) for thermal regulation [2]. Unlike smaller cyclic alcohols, its macrocyclic structure provides distinct steric bulk and crystallization behavior, making it a highly specific building block for advanced polymer formulations, shape-selective organic syntheses, and specialized fragrance intermediates[1].
Generic substitution of cyclododecanol with smaller cyclic alcohols (such as cyclohexanol) or acyclic analogs (such as 1-dodecanol) fails due to severe divergences in thermal phase behavior, solubility, and structural geometry [1]. For instance, cyclohexanol and 1-dodecanol both melt near 24–25 °C, rendering them liquids at standard room temperature, which entirely disqualifies them from solid-state applications or high-temperature phase-change material (PCM) formulations[2]. Furthermore, cyclohexanol is moderately water-soluble (~36 g/L), whereas cyclododecanol is highly hydrophobic (~0.04 g/L), meaning substitutions in biphasic extractions or moisture-sensitive polymer formulations will result in phase separation failures or unacceptable water uptake [1]. Finally, acyclic 1-dodecanol cannot undergo the necessary ring-expansion reactions required to produce macrocyclic lactams, making it chemically unviable for Nylon 12 precursor workflows [2].
Cyclododecanol exhibits a significantly higher melting point compared to its acyclic and smaller-ring counterparts, dictating its utility in thermal storage and solid-state handling [1]. While 1-dodecanol and cyclohexanol melt at 24 °C and 25 °C respectively, cyclododecanol remains solid up to 76–79 °C [2].
| Evidence Dimension | Melting point |
| Target Compound Data | 76–79 °C |
| Comparator Or Baseline | 1-Dodecanol (24 °C) and Cyclohexanol (25 °C) |
| Quantified Difference | >50 °C higher melting point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Buyers requiring a phase-change material for higher-temperature thermal regulation or a material that remains a stable solid during room-temperature processing cannot substitute standard C12 or C6 alcohols.
The 12-membered carbon ring of cyclododecanol confers extreme hydrophobicity, which is critical for biphasic reaction engineering and moisture-resistant formulations[1]. Cyclododecanol has an aqueous solubility of approximately 0.04 g/L at 25 °C, whereas the smaller cyclohexanol exhibits a solubility of 36.0 g/L under the same conditions [2].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | ~0.04 g/L |
| Comparator Or Baseline | Cyclohexanol (~36.0 g/L) |
| Quantified Difference | ~900-fold lower aqueous solubility |
| Conditions | 25 °C in water |
This extreme hydrophobicity ensures clean phase separation in industrial extractions and prevents unwanted water absorption in hydrophobic polymer matrices.
In polyamide manufacturing, the ring size of the alcohol precursor directly determines the monomer and the final polymer properties [1]. Cyclododecanol is oxidized and rearranged to form laurolactam (a 13-membered ring), the monomer for Nylon 12, whereas cyclohexanol yields caprolactam (a 7-membered ring) for Nylon 6 [2].
| Evidence Dimension | Downstream lactam ring size |
| Target Compound Data | Yields 13-membered laurolactam (Nylon 12 precursor) |
| Comparator Or Baseline | Cyclohexanol yields 7-membered caprolactam (Nylon 6 precursor) |
| Quantified Difference | 6 additional methylene units in the monomer backbone |
| Conditions | Industrial oxidation and Beckmann rearrangement workflows |
Procurement teams sourcing precursors for low-moisture-absorption, high-dimensional-stability polyamides (Nylon 12) must select the C12 macrocycle, as C6 analogs yield fundamentally different plastics.
Driven by its specific 12-membered ring structure (Section 3), cyclododecanol is an essential intermediate for conversion into cyclododecanone and subsequently laurolactam. This makes it the mandatory procurement choice for manufacturing Nylon 12, a polymer favored in automotive and aerospace applications for its low moisture absorption and high dimensional stability compared to Nylon 6[1].
Because its melting point (76–79 °C) is over 50 °C higher than acyclic 1-dodecanol (Section 3), cyclododecanol is utilized in thermal energy storage systems that require heat absorption and release at elevated temperatures. It is specifically selected over liquid alcohols for solid-state thermal regulation in industrial and electronic cooling applications [1].
Leveraging its ~900-fold lower aqueous solubility compared to cyclohexanol (Section 3), cyclododecanol is deployed in biphasic organic syntheses where strict phase separation is required. Its extreme hydrophobicity prevents emulsion formation and minimizes product loss into the aqueous phase during industrial-scale washing and extraction steps [1].
Environmental Hazard